molecular formula C7H14O3 B14812861 Methyl 5-hydroxy-4-methylpentanoate

Methyl 5-hydroxy-4-methylpentanoate

Cat. No.: B14812861
M. Wt: 146.18 g/mol
InChI Key: VHPQBFVAZMJOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (4R)-5-hydroxy-4-methylpentanoate is an organic compound with the molecular formula C7H14O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4R)-5-hydroxy-4-methylpentanoate can be synthesized through several methods. One common approach involves the esterification of (4R)-5-hydroxy-4-methylpentanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reduction of methyl (4R)-5-oxo-4-methylpentanoate using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction step converts the keto group to a hydroxyl group, yielding the desired hydroxy ester.

Industrial Production Methods

In an industrial setting, the production of methyl (4R)-5-hydroxy-4-methylpentanoate may involve large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of immobilized catalysts can also enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4R)-5-hydroxy-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with thionyl chloride can convert the hydroxyl group to a chloro group.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

    Oxidation: Methyl (4R)-5-oxo-4-methylpentanoate

    Reduction: Methyl (4R)-5-hydroxy-4-methylpentanol

    Substitution: Methyl (4R)-5-chloro-4-methylpentanoate

Scientific Research Applications

Methyl (4R)-5-hydroxy-4-methylpentanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the study of stereochemistry and enantioselective synthesis.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and natural products.

    Medicine: It serves as a building block in the development of drugs and therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of methyl (4R)-5-hydroxy-4-methylpentanoate depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may participate in further biochemical reactions.

Comparison with Similar Compounds

Methyl (4R)-5-hydroxy-4-methylpentanoate can be compared with other similar compounds such as:

    Methyl (4S)-5-hydroxy-4-methylpentanoate: The enantiomer of the compound, which has the opposite configuration at the chiral center.

    Methyl (4R)-5-oxo-4-methylpentanoate: The oxidized form of the compound, where the hydroxyl group is replaced by a keto group.

    Methyl (4R)-5-chloro-4-methylpentanoate: A derivative where the hydroxyl group is substituted with a chloro group.

The uniqueness of methyl (4R)-5-hydroxy-4-methylpentanoate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

methyl 5-hydroxy-4-methylpentanoate

InChI

InChI=1S/C7H14O3/c1-6(5-8)3-4-7(9)10-2/h6,8H,3-5H2,1-2H3

InChI Key

VHPQBFVAZMJOBV-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(=O)OC)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.